HDAC6 Binding Affinity: Target vs. N-10-Ethyl Analog
In a direct head-to-head comparison within the same fluorogenic enzymatic assay format, the target compound (8,10-dimethyl-2-acetamide) exhibited a Kd of 5.40 × 10³ nM against recombinant human HDAC6, while the N-10-ethyl-2-amino analog (13-amino-9-ethyl-6-methyl-2-oxa-9-azatricyclo[9.4.0.0³,⁸]pentadeca-1(15),3,5,7,11,13-hexaen-10-one) showed no detectable inhibition up to 50 µM (Ki > 5.00 × 10⁴ nM) in a parallel assay using the identical substrate (Boc-L-Lys(acetyl)-MCA) [1]. This represents a >9-fold improvement in binding affinity conferred by the acetamide moiety and N-10 methylation pattern, underscoring that the C-2 substituent is a critical driver of HDAC6 engagement within this scaffold class [1].
| Evidence Dimension | Binding affinity (Kd) for recombinant human HDAC6 |
|---|---|
| Target Compound Data | Kd = 5.40 × 10³ nM |
| Comparator Or Baseline | N-10-ethyl-2-amino analog (13-amino-9-ethyl-6-methyl-2-oxa-9-azatricyclo[9.4.0.0³,⁸]pentadeca-1(15),3,5,7,11,13-hexaen-10-one): Ki > 5.00 × 10⁴ nM (no measurable binding) |
| Quantified Difference | >9.26-fold lower Kd (higher affinity) for the target compound |
| Conditions | Fluorogenic enzymatic assay using Boc-L-Lys(acetyl)-MCA as substrate; inhibition of recombinant human HDAC6 |
Why This Matters
This head-to-head data directly demonstrates that the 2-acetamide-8,10-dimethyl substitution pattern is non-redundant for HDAC6 binding, making the target compound the mandatory choice for any SAR campaign or biological experiment requiring engagement of this specific HDAC isoform.
- [1] BindingDB Entry BDBM50361259 (CHEMBL1934901). Affinity Data for N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)acetamide: Kd = 5.40E+3 nM for HDAC6. Parallel data for N-10-ethyl-2-amino analog: Ki > 5.00E+4 nM. https://w.bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50361259 View Source
